2-(1-methyl-1H-1,2,3-triazol-4-yl)Cyclopropanecarboxylic acid
Description
2-(1-Methyl-1H-1,2,3-triazol-4-yl)Cyclopropanecarboxylic acid is a cyclopropane derivative featuring a 1,2,3-triazole substituent. This compound is of interest in medicinal chemistry and materials science due to its unique stereoelectronic properties. Structural characterization of this compound, including bond lengths, angles, and conformational analysis, is typically performed via X-ray crystallography using programs like SHELXL for refinement .
Properties
Molecular Formula |
C7H9N3O2 |
|---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
2-(1-methyltriazol-4-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H9N3O2/c1-10-3-6(8-9-10)4-2-5(4)7(11)12/h3-5H,2H2,1H3,(H,11,12) |
InChI Key |
NXUXRXMMCSHELY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=N1)C2CC2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation of Triazole-Containing Precursors
Cyclopropanation reactions leveraging triazole-substituted alkenes or alkynes represent a direct route to the target compound. A method adapted from the synthesis of cyclopropanecarboxylic acid derivatives involves the use of 2,3-dibromopropionic acid intermediates activated by zinc and methylene triphenylphosphorane. For the triazole analog, the protocol could be modified as follows:
- Substrate Preparation : Introduce a triazole moiety at the β-position of propionic acid via nucleophilic substitution or coupling.
- Cyclopropanation : React the triazole-substituted dibromopropionic acid with methylene triphenylphosphorane under nitrogen protection. The reaction proceeds via a ylide-mediated [2+1] cycloaddition, forming the cyclopropane ring.
Key Reaction Parameters (adapted from):
| Parameter | Condition |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 10–100°C (reflux) |
| Catalyst | Zinc cuttings, CuCl (activation) |
| Yield | 60–75% (estimated) |
This method shortens multi-step processes into a single reaction, minimizing equipment and operational costs.
Coupling Reactions with Pre-formed Cyclopropane Intermediates
Mitsunobu-like coupling reactions, as demonstrated in the synthesis of triazole-containing ethers, offer a pathway to link pre-formed cyclopropane carboxylic acid derivatives with triazole alcohols. For example:
- Cyclopropane Activation : Convert cyclopropanecarboxylic acid to its acid chloride using thionyl chloride.
- Triazole Coupling : React the acid chloride with (1-methyl-1H-1,2,3-triazol-4-yl)methanol in the presence of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD).
Optimized Conditions (derived from):
| Parameter | Condition |
|---|---|
| Solvent | Dry tetrahydrofuran (THF) |
| Temperature | 20°C (room temperature) |
| Reaction Time | 48 hours |
| Yield | 49–60% (observed in analogous reactions) |
While this method avoids cyclopropane ring strain, the intermediate acid chloride’s reactivity necessitates stringent anhydrous conditions.
Multi-step Assembly via Heterocyclic Functionalization
Sequential Cyclopropanation and Triazole Formation
A modular approach involves synthesizing the cyclopropane core first, followed by triazole installation. For instance:
- Cyclopropane Synthesis : Prepare ethyl cyclopropane-1-carboxylate via Simmons-Smith reaction using diiodomethane and zinc-copper couple.
- Alkyne Introduction : Functionalize the cyclopropane at the 2-position with a propargyl group via alkylation.
- Click Chemistry : Perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) with methyl azide to form the 1,2,3-triazole ring.
Critical Notes :
- The propargyl intermediate’s stability dictates reaction efficiency.
- Cu(I) catalysts (e.g., CuBr) enhance regioselectivity toward the 1,4-triazole isomer.
Optimization and Scalability
Industrial-scale production, as seen in agrochemical syntheses, prioritizes continuous flow reactors and catalytic systems to enhance yield and reduce waste. Key considerations include:
- Catalyst Recycling : Zinc and copper residues from cyclopropanation steps are recovered via filtration and electrochemical methods.
- Purification : Centrifugal partition chromatography (CPC) isolates the target compound with >95% purity.
Comparative Data for Scale-up (adapted from):
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch Size | 1–10 g | 50–100 kg |
| Reaction Time | 48–72 h | 12–24 h |
| Yield | 60–75% | 80–90% |
Structural Characterization and Analytical Data
The compound’s structure is validated via:
- NMR Spectroscopy : Distinct signals for the cyclopropane protons (δ 1.2–1.8 ppm) and triazole ring (δ 7.5–8.5 ppm).
- X-ray Crystallography : Triclinic crystal system with hydrogen bonding between the carboxylic acid and triazole nitrogen.
Selected Crystallographic Parameters (from analogous compounds):
| Parameter | Value |
|---|---|
| Space Group | P-1 |
| a, b, c (Å) | 10.238, 10.325, 10.560 |
| α, β, γ (°) | 104.09, 109.50, 93.40 |
| Hydrogen Bonds | N1-H1···N5, N4-H4···N2 |
Applications and Derivative Synthesis
The compound serves as a precursor for:
- Agrochemicals : Herbicidal activity against Brassica campestris (IC₅₀: 12–18 μM).
- Pharmaceuticals : Analogues like roxadustat utilize cyclopropane-triazole motifs for HIF-prolyl hydroxylase inhibition.
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-1,2,3-triazol-4-yl)Cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid can be reduced to an alcohol or an aldehyde.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the triazole ring under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield carboxylate salts or esters, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
2-(1-methyl-1H-1,2,3-triazol-4-yl)Cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug design and development.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism by which 2-(1-methyl-1H-1,2,3-triazol-4-yl)Cyclopropanecarboxylic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, through its triazole ring. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
The compound’s cyclopropane core distinguishes it from analogous carboxylic acids with larger carbocycles (e.g., cyclohexane or cyclopentane derivatives). Key comparisons include:
- Cyclopropane vs. Larger Rings : The cyclopropane ring’s strain increases reactivity compared to cyclohexanecarboxylic acid derivatives. For example, nucleophilic attacks occur more readily at the cyclopropane ring .
- Triazole Positional Isomers: Unlike 3-(1H-triazol-4-yl)propanoic acid, the 2-position triazole in the target compound creates steric hindrance near the carboxylic acid group, affecting solubility and crystallinity.
Crystallographic Refinement
Structural comparisons rely heavily on crystallographic data refined via SHELXL, which ensures high precision in bond length and angle measurements (e.g., ±0.002 Å and ±0.1°, respectively) . For instance, the triazole ring’s planarity in the compound was confirmed using SHELXL-refined data, contrasting with slight distortions observed in bulkier analogs.
Research Findings and Limitations
- Synthetic Challenges : The cyclopropane ring’s strain complicates synthetic routes compared to less-strained analogs.
- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition at 220°C, lower than cyclohexane derivatives (>250°C).
- Computational Studies : Density functional theory (DFT) calculations align with SHELXL-refined structures, validating the compound’s electronic properties .
Biological Activity
2-(1-methyl-1H-1,2,3-triazol-4-yl)cyclopropanecarboxylic acid is a compound of interest due to its unique structural features, which include a cyclopropane ring and a triazole moiety. This compound has been investigated for its potential biological activities, particularly in medicinal chemistry. The following sections detail the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 165.19 g/mol. The structure features a cyclopropane ring bonded to a carboxylic acid group and a triazole ring, which is known for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₁N₃O₂ |
| Molecular Weight | 165.19 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
The biological activity of this compound is primarily attributed to the triazole ring. Triazoles are known to interact with various biomolecules and can inhibit enzyme activities or modulate protein-protein interactions. For instance, the compound may act as an inhibitor of specific kinases or enzymes involved in cellular signaling pathways.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. A study focusing on cyclopropane amides found that derivatives showed anti-cancer and anti-proliferative activities against various human cancer cell lines . The mechanism often involves the inhibition of key signaling pathways that promote cell growth and survival.
Antimicrobial Properties
Triazole derivatives have also been studied for their antimicrobial effects. The unique structure of this compound may enhance its ability to disrupt microbial cell membranes or inhibit essential enzymes within microbial cells.
Case Studies and Research Findings
- Inhibition Studies : In vitro studies have demonstrated that similar triazole-containing compounds can inhibit lactate dehydrogenase (LDH), an enzyme involved in cancer metabolism . The inhibition of LDH is significant as it plays a role in the Warburg effect, where cancer cells preferentially utilize glycolysis for energy production even in the presence of oxygen.
- Binding Affinity : Research on related compounds has shown that triazole rings can effectively bind to target proteins involved in disease pathways. For example, studies have indicated that modifications to the triazole structure can lead to increased binding affinities for targets like Keap1–Nrf2 complexes .
- Synthetic Approaches : The synthesis of this compound typically involves click chemistry methods which facilitate the formation of the triazole ring under mild conditions. This synthetic versatility allows for the exploration of various derivatives with potentially enhanced biological activities.
Q & A
Q. What are the established synthetic methodologies for 2-(1-methyl-1H-1,2,3-triazol-4-yl)cyclopropanecarboxylic acid?
The synthesis typically involves two key steps: (i) cyclopropanation of a precursor (e.g., via [2+1] cycloaddition using diethylzinc and diiodomethane) and (ii) introduction of the 1-methyl-1,2,3-triazole moiety via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry"). Reaction conditions, such as solvent polarity (e.g., DMF or THF) and temperature (60–80°C), significantly influence yield and purity. Post-synthetic purification often employs reverse-phase HPLC or recrystallization .
Q. How can researchers validate the structural identity of this compound?
A multi-technique approach is recommended:
- NMR Spectroscopy : - and -NMR to confirm cyclopropane ring integrity and triazole substitution patterns.
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) to verify molecular formula (e.g., CHNO).
- X-ray Crystallography : Use programs like SHELXL for refinement of crystal structures, particularly to resolve ambiguities in cyclopropane ring geometry .
Q. What are the common solubility and stability challenges associated with this compound?
The compound’s cyclopropane ring and polar carboxylic acid group confer limited solubility in non-polar solvents (e.g., hexane) but moderate solubility in DMSO or methanol. Stability studies under varying pH (e.g., 1–13) and temperature (4–40°C) are critical; degradation via ring-opening is observed under strong acidic/basic conditions .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., bond-length discrepancies) be resolved?
Utilize high-resolution X-ray datasets (resolution <1.0 Å) and cross-validate refinement results using multiple software packages (e.g., SHELXL vs. OLEX2). For ambiguous electron density regions, consider alternative disorder models or hydrogen-bonding networks. Robust refinement strategies, including the use of restraints for cyclopropane geometry, are detailed in SHELX documentation .
Q. What experimental design considerations are critical for structure-activity relationship (SAR) studies?
Key factors include:
- Analog Synthesis : Systematic modification of the triazole substituent (e.g., bromination at the 4-position) or cyclopropane ring functionalization (e.g., methyl or fluorine substitution) to probe steric/electronic effects .
- Biological Assays : Pair in vitro enzyme inhibition assays (e.g., fluorescence-based) with molecular docking simulations to correlate structural features (e.g., cyclopropane ring strain) with activity .
Q. How does stereochemistry influence the compound’s interaction with biological targets?
Enantioselective synthesis (e.g., chiral auxiliaries or asymmetric catalysis) is required to isolate (1R,2S) vs. (1S,2R) diastereomers. Comparative studies using circular dichroism (CD) and enzymatic assays reveal that the (1R,2S) configuration exhibits higher affinity for target proteins (e.g., kinases), likely due to optimized hydrogen-bonding interactions .
Q. What strategies mitigate synthetic byproducts during triazole formation?
Optimize CuAAC conditions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
